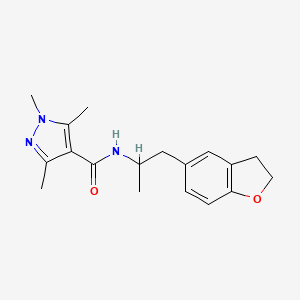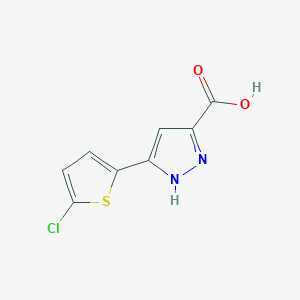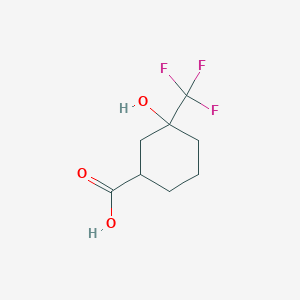
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of azetidine and trifluoroacetamide. Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetamide is known for its electron-withdrawing trifluoromethyl group. This combination imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mecanismo De Acción
Target of Action
Similar compounds, such as azetidine carboxylic acids, have been shown to exhibit a variety of biological activities and are used as building blocks in the preparation of various peptides .
Mode of Action
It’s worth noting that azetidine derivatives have been evaluated for their potency as gaba-uptake inhibitors . This suggests that EN300-6481333 might interact with its targets and cause changes in a similar manner.
Biochemical Pathways
Based on the potential gaba-uptake inhibition activity of similar compounds, it can be inferred that en300-6481333 might affect the gabaergic neurotransmission pathway .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Based on the potential gaba-uptake inhibition activity of similar compounds, it can be inferred that en300-6481333 might result in increased gaba levels in the synaptic cleft, potentially leading to enhanced inhibitory neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1-propanamine with a base to form azetidine.
Introduction of Trifluoroacetamide Group: The azetidine derivative is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamide group.
The overall reaction can be summarized as follows:
3-chloro-1-propanamine+Base→Azetidine
Azetidine+Trifluoroacetic anhydride+Base→N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen atom or the trifluoromethyl group.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Various substituted azetidines.
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Amine and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The azetidine ring is known to interact with various biological targets, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound.
Medicine
In medicine, derivatives of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide are investigated for their potential therapeutic effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique properties can improve the performance and efficacy of these products.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Trifluoroacetamide: Lacks the azetidine ring but contains the trifluoromethyl group.
N-(Pyrrolidin-3-yl)-2,2,2-trifluoroacetamide: Similar structure but with a pyrrolidine ring instead of azetidine.
Uniqueness
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide is unique due to the combination of the azetidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O.C2HF3O2/c6-5(7,8)4(11)10-3-1-9-2-3;3-2(4,5)1(6)7/h3,9H,1-2H2,(H,10,11);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJFIYZJMNMUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[2-(2-nitroethyl)benzamido]benzoate](/img/structure/B2747932.png)




![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)



![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2747947.png)




